1-(Ethylsulfonyl)-4-(3-nitrobenzyl)piperazine
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Overview
Description
1-(Ethylsulfonyl)-4-(3-nitrobenzyl)piperazine is an organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a 3-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfonyl)-4-(3-nitrobenzyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and 3-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-4-(3-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitro derivatives or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)-4-(3-nitrobenzyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-(3-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine
- 1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine
- 1-(Ethylsulfonyl)-4-(3-aminobenzyl)piperazine
Uniqueness
1-(Ethylsulfonyl)-4-(3-nitrobenzyl)piperazine is unique due to the specific combination of its functional groups The presence of both the ethylsulfonyl and 3-nitrobenzyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications
Properties
Molecular Formula |
C13H19N3O4S |
---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C13H19N3O4S/c1-2-21(19,20)15-8-6-14(7-9-15)11-12-4-3-5-13(10-12)16(17)18/h3-5,10H,2,6-9,11H2,1H3 |
InChI Key |
RVHWBKZBDDJKHY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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